Azepindole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJCIXJKPISCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180916 | |
| Record name | Azepindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26304-61-0 | |
| Record name | Azepindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26304-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azepindole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026304610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azepindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZEPINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB6FW9T8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Classical and Multi-Step Synthesis Approaches
Traditional synthetic routes to azepinoindoles often involve multiple steps and rely on classical organic reactions. rsc.org These methods, while foundational, can be lengthy and sometimes lack the efficiency of more modern approaches.
One such approach involves an acid-promoted cyclization-rearrangement of tryptamine-derived N-sulfonyl enamines. This method begins with the preparation of the enamine precursors through a cesium carbonate-mediated reaction between tryptamine (B22526) sulfonamides and 2-bromoallyl sulfones. The subsequent treatment with acid induces a cyclization that initially forms a six-membered tetrahydro-β-carboline derivative, which then rearranges to yield the final azepinoindole framework. rsc.org The steric bulk of the N-sulfonyl group on the tryptamine starting material plays a critical role in determining the outcome of the reaction. rsc.org
Another strategy utilizes a Brønsted-acid-catalyzed cyclization of an in situ generated dihydrospiroquinoline intermediate. acs.orgnih.gov This process involves the intramolecular cyclization of a ketimine moiety, formed from dearomatized phenols and tryptamines, to construct both the necessary C–C and C–N bonds. acs.org Mechanistic studies have confirmed the formation of the dihydrospiroindolequinoline as a key intermediate in this pathway. acs.org
Furthermore, catalyst-free methods have been developed, such as a 1,6-hydride transfer-involved cascade [6 + 1] cyclization. This reaction, conducted in ethanol, uses 4-dialkylamino-indole-3-carbaldehydes and various bisnucleophiles to produce azepino[4,3,2-cd]indoles. This approach is noted for being redox-neutral and operationally simple. rsc.org
Catalytic Reactions in Azepinoindole Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of complex molecules, including azepinoindoles. Catalytic methods often offer higher efficiency, selectivity, and atom economy compared to classical approaches. Ruthenium-catalyzed reactions, for example, have been used to create various azepinoindole frameworks from ynamides containing an indole (B1671886) unit, proceeding through ruthenium-vinylidene intermediates. nih.govjst.go.jp
Gold catalysts have proven particularly effective in synthesizing azepinoindoles through various cascade reactions. scispace.comresearchgate.net Gold(I) complexes can catalyze the one-pot synthesis of tricyclic azepinoindoles from readily available starting materials, with water as the only stoichiometric by-product. scispace.comresearchgate.net
A notable application is the intramolecular cycloisomerization of nitrogen-tethered indolylcyclopropenes. zendy.io Depending on the catalyst and conditions, these reactions can be directed to form azepino‐[4,5‐b]indoles with high chemoselectivity. Mechanistic studies suggest that the gold catalyst promotes an anti-addition pathway. zendy.io Another gold-catalyzed approach involves an intermolecular [4 + 3]-annulation between propargyl esters and α,β-unsaturated imines, which generates an allyl-gold intermediate that undergoes subsequent electrophilic trapping to form the azepine ring. nih.gov
Table 1: Gold-Catalyzed Synthesis of Azepinoindoles
| Starting Materials | Catalyst | Reaction Type | Product | Ref. |
| Nitrogen-tethered indolylcyclopropenes | Gold catalyst | Intramolecular cycloisomerization | Azepino‐[4,5‐b]indoles | zendy.io |
| Propargyl ester and N-phenyl imine | AuCl / Au(III) complex | Intermolecular [4 + 3]-annulation | Azepine derivatives | nih.gov |
| Readily available substrates (unspecified) | Gold(I)/N-heterocyclic carbene complex | One-pot cascade reaction | Tricyclic azepinoindoles | scispace.com |
Silver catalysis has also been employed in the synthesis of indole-containing structures, including azepinoindoles. researchgate.netyork.ac.uk Similar to gold, silver catalysts can promote the intramolecular cycloisomerization of indolylcyclopropenes. zendy.io However, silver catalysts act differently, promoting a syn-addition pathway, which leads to different stereochemical outcomes. This catalyst-controlled divergent synthesis highlights the subtle yet powerful influence of the metal catalyst in directing reaction pathways. zendy.io Silver(I) salts are effective as π-Lewis acids, activating alkynes for cyclization reactions. researchgate.netnih.gov Their use in direct C-H functionalization of indoles, such as selanylation, proceeds through a classic electrophilic aromatic substitution mechanism, showcasing their utility in modifying the indole core. nih.govrsc.org
Palladium catalysis is a powerful tool for C-H activation and cross-coupling reactions, enabling the direct formation of C-C bonds and streamlining synthetic routes. An efficient method for constructing N-H-benzazepinoindoles involves the Pd-catalyzed C(sp²)-H imidoylative cyclization of 3-(2-isocyanobenzyl)-1H-indoles. acs.orgresearchgate.netnih.gov This reaction demonstrates a wide substrate scope and is scalable, providing a practical route to these valuable compounds. acs.orgnih.gov
Late-stage C-H arylation of the azepinoindole scaffold has been achieved using a Pd(II)/Cu(II) co-catalytic system. thieme-connect.com This method allows for the regiospecific functionalization of a highly complex molecule without the need for directing groups, as demonstrated in a convergent synthesis of the anticancer drug rucaparib. thieme-connect.com Oxidative palladium couplings using a combination of PdCl₂(CH₃CN)₂ and an oxidant like benzoquinone can also be used to prepare azepinoindole moieties from nonhalogenated precursors containing terminal alkynes. researchgate.net
Table 2: Palladium-Catalyzed Synthesis of Azepinoindoles
| Starting Materials | Catalyst System | Reaction Type | Product | Ref. |
| 3-(2-Isocyanobenzyl)-1H-indoles | Pd(OAc)₂ / PPh₃ | C(sp²)-H imidoylative cyclization | (N-H)-Benzazepinoindoles | acs.orgnih.gov |
| Azepino[5,3,4-cd]indole scaffold | Pd(II) / Cu(II) | Late-stage C-H arylation | C-H arylated azepinoindoles | thieme-connect.com |
| Nonhalogenated precursors with terminal alkynes | PdCl₂(CH₃CN)₂ / Benzoquinone | Oxidative coupling | Azepinoindole derivatives | researchgate.net |
Visible-light photoredox catalysis offers a mild and sustainable approach to generating radical intermediates for complex bond formations. This strategy has been successfully applied to the synthesis of indole-fused 1,4-diazepinones, which are structurally related to azepinoindoles. unimi.itresearchgate.net The reaction proceeds via a cascade involving the radical addition of an aroyl radical (generated from an aroyl chloride) to the double bond of an N-indolyl phenylacrylamide, followed by an intramolecular cyclization at the C2-position of the indole ring. unimi.itresearchgate.net This method produces stereochemically complex products, often as a mixture of diastereomers. unimi.it
Another photoredox-catalyzed approach involves the single-electron transfer (SET) reduction of α-keto-N,O-acetals derived from azepinoindoles. This process generates tricyclic α-amino-α-carbonyl radicals that can engage in further C-C bond-forming reactions, leading to highly functionalized azepinoindole scaffolds. researchgate.net
Multicomponent Reactions for Indole-Fused Heterocycles
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. semanticscholar.orgnih.gov MCRs have emerged as a powerful tool for rapidly assembling complex molecular architectures like indole-fused seven-membered heterocycles. semanticscholar.orgnih.govrsc.org
A notable example is a four-component reaction that yields azepino[3,4-b]indoles from readily available starting materials: an amino acid, an indole, and an aniline. rsc.org This transformation proceeds through a cooperative aza-[4 + 3] cycloaddition, involving the self-sorting of two unstable intermediates, an indol-3-yl cation and an N-arylimine. rsc.org
Another versatile MCR assembles indole, formaldehyde, and an amino hydrochloride to rapidly produce indole-fused oxadiazepines. semanticscholar.orgrsc.orgresearchgate.net By adding sodium thiosulfate (B1220275) to the reaction mixture, the pathway can be diverted to furnish indole-fused thiadiazepines instead. semanticscholar.orgresearchgate.net This modular approach allows for the creation of diverse heterocyclic scaffolds from simple starting materials under mild conditions and has even been applied to the late-stage modification of peptides. nih.govrsc.org
Modular Assembly Principles
The construction of complex molecular architectures like azepindole often relies on modular assembly principles, which involve the stepwise and controlled connection of simpler building blocks. Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of indole-fused heterocycles. nih.gov These reactions allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity from simple precursors. acsgcipr.org
One such approach involves a one-step synthesis of azepino[3,4-b]indoles from a four-component reaction system. This method utilizes readily available starting materials, such as an amino acid, an indole, and an aniline, to afford a diverse range of azepino[3,4-b]indoles in a highly efficient manner. rsc.org The key to this transformation is the self-sorting integration of two kinetically unstable intermediates: an indol-3-yl cation and an N-arylimine, which undergo a cooperative aza-[4 + 3] cycloaddition. rsc.org
Another modular approach is the acid-promoted cyclization–rearrangement of tryptamine-derived N-sulfonyl enamines, which are prepared from the reaction of 2-bromoallyl sulfones with tryptamine sulfonamides. rsc.org This method leads to the formation of the azepinoindole framework and is influenced by the steric bulk of the N-sulfonyl group on the tryptamine. rsc.org These examples highlight the power of modular assembly in constructing the core this compound structure and its analogues.
Formation of Indole-Fused Oxadiazepines
While the direct synthesis of indole-fused oxadiazepines from an this compound core is not extensively detailed in the provided context, the principles of forming related indole-fused seven-membered heterocycles containing oxygen can be extrapolated. The synthesis of indole-fused dibenzo[b,f] rsc.orgresearchgate.netoxazepines has been achieved through a one-pot, transition-metal-free approach. cardiff.ac.uk This method involves the reaction of 2-(1H-indol-2-yl)phenol with 1,2-dihalobenzenes or 2-halonitroarenes. cardiff.ac.uk A key step in the proposed mechanism is a Smiles rearrangement, which is favored over a direct intramolecular nucleophilic cyclization and dictates the regioselectivity of the final product. cardiff.ac.uk This strategy, which relies on the careful choice of precursors and reaction conditions to favor the formation of the oxazepine ring, demonstrates a viable pathway for creating indole-fused systems with oxygen heteroatoms.
Formation of Indole-Fused Thiadiazepines
Similar to oxadiazepines, the formation of indole-fused thiadiazepines can be understood through analogous synthetic strategies for related sulfur-containing heterocycles. A multicomponent reaction has been developed for the modular assembly of indole-fused thiazepines. nih.gov This metal-free protocol efficiently proceeds under ambient conditions, reacting indole-enones with alkylidene succinimides to produce azepino[3,2,1-hi]indole architectures with four contiguous chiral carbons as single diastereomers. nih.gov The fusion of an indole ring with a sulfur-containing heteroazepine ring has been noted as a promising strategy in the development of novel compounds. youtube.com
Applicability in Peptide Modification Strategies
The incorporation of constrained cyclic structures into peptides is a well-established strategy to enhance their stability, receptor affinity, and cell permeability. The rigid tricyclic framework of this compound makes it an attractive scaffold for the design of peptidomimetics. While direct examples of this compound incorporation into peptides are not prevalent in the provided search results, the general principles of peptide modification support its potential utility.
Strategies such as peptide stapling, where synthetic braces are used to lock a peptide in a specific conformation (often an α-helix), could conceptually be adapted to include this compound-like moieties. nih.govnih.gov The defined stereochemistry and conformational rigidity of the this compound core could serve as a template to mimic secondary structures of peptides, potentially leading to enhanced biological activity. Furthermore, the functional groups on the this compound ring system can be derivatized to allow for covalent attachment to peptide backbones or side chains, a common technique in creating novel peptide-drug conjugates. nih.gov The development of synthetic methods to functionalize the this compound core is therefore crucial for its application in this area.
Advanced Reductive Methodologies
Borane-Mediated Reductions for Indoline (B122111) Derivatives
The reduction of the indole nucleus to an indoline is a significant transformation that alters the electronic and conformational properties of the molecule. Borane and its complexes, such as borane-dimethyl sulfide (B99878) (BH₃·DMS), are effective reagents for this purpose. cardiff.ac.uk A combined experimental and computational study on the reduction of indoles using BH₃·DMS revealed that the reaction proceeds through the formation of a 1-BH₂-indoline as the resting state, rather than the previously assumed 1-BH₂-indole. cardiff.ac.uk
Derivatization Strategies for Azepinoindole Analogues
The biological activity of the azepinoindole scaffold can be modulated through various derivatization strategies. The synthesis of a range of azepinoindole analogues has been reported, highlighting the chemical tractability of this core structure. For instance, several 6-substituted 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one (THAI) derivatives have been synthesized and evaluated for their biological activities. These syntheses demonstrate that the nitrogen atom of the azepine ring is a common site for modification, allowing for the introduction of various substituents.
Catalytic methods have also been employed to generate diverse azepinoindole frameworks. A ruthenium-catalyzed approach using ynamides containing an indole unit has been developed to produce a variety of azepinoindole structures through the formation of ruthenium-vinylidene intermediates. nih.gov Furthermore, a Brønsted-acid-catalyzed cyclization of an in situ generated dihydrospiroquinoline intermediate provides an efficient route to 5,6,7,12-tetrahydrobenzo nih.govrsc.orgazepino[4,5-b]indole derivatives. These examples underscore the versatility of the azepinoindole core and the numerous synthetic pathways available for the creation of a library of analogues with potentially diverse properties.
N-Substitution
The nitrogen atom of the indole ring in this compound is a key site for functionalization. N-substitution reactions, such as alkylation and acylation, are fundamental transformations for modifying the properties of indole-containing compounds.
N-Alkylation: The introduction of alkyl groups onto the indole nitrogen can be achieved through various synthetic methods. Typically, this involves the deprotonation of the N-H bond using a suitable base, followed by the reaction with an alkyl halide. The choice of base and solvent can influence the regioselectivity of the reaction, particularly in more complex indole systems. While specific examples of N-alkylation on the parent this compound are not extensively documented in publicly available literature, the general principles of indole chemistry suggest that this transformation is readily achievable.
N-Acylation: The acylation of the indole nitrogen in this compound introduces an acyl group, which can serve as a versatile functional handle for further modifications or as a means to modulate the electronic properties of the indole ring. N-acylation can be accomplished using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to facilitate the reaction. nih.govclockss.orgresearchgate.netarkat-usa.org The resulting N-acylindoles are important intermediates in organic synthesis. nih.gov
Table 1: N-Substitution Reactions of Indole Moieties
| Reaction Type | Reagent Class | Example Reagent | Expected Product on this compound |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl Iodide | 10-Methyl-2,3,4,5-tetrahydro-1H- nih.govdicp.ac.cndiazepino[1,2-a]indole |
| N-Acylation | Acyl Chlorides | Acetyl Chloride | 1-(2,3,4,5-Tetrahydro-1H- nih.govdicp.ac.cndiazepino[1,2-a]indol-10-yl)ethan-1-one |
C-Substitution
The benzene (B151609) portion of the indole nucleus in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgnih.govnih.govlibretexts.orgic.ac.uk The position of substitution is directed by the activating and directing effects of the fused pyrrole (B145914) ring and the diazepine (B8756704) moiety. In general, electrophilic substitution on indoles preferentially occurs at the C3 position of the pyrrole ring; however, since this position is part of the fused ring system in this compound, substitution is expected to occur on the benzene ring. The electron-donating nature of the indole nitrogen typically directs electrophiles to the C7 and C9 positions (equivalent to C4 and C6 in indole).
Common electrophilic aromatic substitution reactions that could be applied to this compound include halogenation and nitration.
Halogenation: The introduction of a halogen atom (e.g., bromine, chlorine, iodine) onto the aromatic ring of this compound can provide a crucial handle for further functionalization, particularly in cross-coupling reactions. While direct halogenation of this compound has not been extensively reported, a study on the synthesis of related tetrahydro nih.govdicp.ac.cndiazepino[1,2-a]indol-1-ones has demonstrated the successful introduction of an iodine atom at the C11 position (equivalent to C7 in indole). nih.gov This suggests that halogenation of the this compound core is a feasible transformation.
Nitration: The introduction of a nitro group onto the aromatic ring is another potential C-substitution reaction. Nitration would likely yield a mixture of isomers, with the precise regioselectivity depending on the reaction conditions.
Table 2: Potential C-Substitution Reactions on the this compound Core
| Reaction Type | Reagent | Expected Substitution Position(s) | Potential Product |
|---|---|---|---|
| Halogenation | N-Iodosuccinimide (NIS) | C11 | 11-Iodo-2,3,4,5-tetrahydro-1H- nih.govdicp.ac.cndiazepino[1,2-a]indole |
| Nitration | Nitric Acid/Sulfuric Acid | C9 and/or C11 | 9-Nitro- or 11-Nitro-2,3,4,5-tetrahydro-1H- nih.govdicp.ac.cndiazepino[1,2-a]indole |
Biaryl Indoline Derivatives
The synthesis of biaryl derivatives, where an additional aryl group is attached to the this compound scaffold, represents a significant expansion of its chemical space. A powerful and widely used method for the formation of carbon-carbon bonds between aromatic rings is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netnih.govnih.govnih.govderpharmachemica.comresearchgate.netresearchgate.netmdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester. nih.govderpharmachemica.com
To generate biaryl derivatives of this compound, a halogenated this compound precursor would first be required. As discussed in the C-substitution section, the synthesis of such precursors is considered plausible. For instance, an 11-halo-Azepindole could be coupled with a variety of arylboronic acids to introduce diverse aromatic substituents at this position. Research has described the synthesis of 11-phenyl-2,3,4,5-tetrahydro-1H- nih.govdicp.ac.cndiazepino[1,2-a]indoles, which are biaryl derivatives, although in this case, the phenyl group was introduced as part of the initial ring synthesis rather than through a post-synthetic cross-coupling reaction. nih.gov
The general scheme for the synthesis of a biaryl this compound derivative via a Suzuki-Miyaura coupling would involve the reaction of a halo-Azepindole with an arylboronic acid in the presence of a palladium catalyst and a base.
Table 3: Hypothetical Suzuki-Miyaura Coupling for Biaryl this compound Synthesis
| This compound Precursor | Coupling Partner | Catalyst | Base | Potential Biaryl Product |
|---|---|---|---|---|
| 11-Bromo-azepindole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 11-Phenyl-2,3,4,5-tetrahydro-1H- nih.govdicp.ac.cndiazepino[1,2-a]indole |
| 11-Iodo-azepindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | 11-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H- nih.govdicp.ac.cndiazepino[1,2-a]indole |
Pharmacological Research and Molecular Mechanisms
Serotonin (B10506) Receptor Modulation
Azepindole is recognized for its modulatory effects on serotonin receptors, a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play crucial roles in various physiological and cognitive processes wikipedia.orgnih.gov.
5-HT2C Receptor Agonism
Research indicates that this compound acts as a 5-HT2C receptor agonist researchgate.net. The 5-HT2C receptor is a subtype of the 5-HT2 receptor family and is a G protein-coupled receptor wikipedia.orgwikipedia.orgwikipedia.org. Activation of 5-HT2C receptors has been a significant area of research due to their involvement in appetite regulation, mood disorders, and other conditions researchgate.netwikipedia.org. This compound is among the indole-fused diazepines that have been explored for their potential as 5-HT2C agonists researchgate.netrsc.orgnih.govrsc.org. Selective 5-HT2C receptor agonists have been investigated for therapeutic potential in conditions such as obesity, psychiatric disorders, sexual dysfunction, and urinary incontinence wikipedia.org.
5-HT2A Receptor Selectivity Profiles
While this compound is noted for its 5-HT2C agonism, the selectivity profile across other serotonin receptors, particularly the 5-HT2A receptor, is a critical aspect of its pharmacological characterization. The 5-HT2A receptor is another subtype of the 5-HT2 receptor and is the primary target of many serotonergic psychedelic drugs and atypical antipsychotics wikipedia.org. Achieving selectivity for the 5-HT2C receptor over the 5-HT2A receptor has been a challenge in drug development, as activation of 5-HT2A receptors can be associated with hallucinogenic effects wikipedia.org. Although specific detailed data on this compound's selectivity over 5-HT2A receptors were not extensively found in the provided context, the development of selective 5-HT2C agonists often aims for minimal activity at 5-HT2A receptors to mitigate potential side effects wikipedia.org. Studies on other compounds, such as vabicaserin, highlight the importance of selectivity for 5-HT2C over 5-HT2A and 5-HT2B receptors wikipedia.org. Research on 5-HT2A receptor selective agonists, like LPH-5, demonstrates the distinct pharmacological profiles and potential therapeutic applications associated with selective modulation of this receptor subtype biorxiv.org.
Therapeutic Potential of 5-HT2C Receptor Agonists
The therapeutic potential of 5-HT2C receptor agonists, including compounds like this compound, is linked to the diverse roles of the 5-HT2C receptor in the central nervous system. Activation of 5-HT2C receptors is considered a promising pharmacotherapeutic target for conditions such as obesity, anxiety, depression, obsessive-compulsive disorder, sexual dysfunction, epilepsy, and urinary incontinence researchgate.netwikipedia.org. The strong evidence supporting the role of the 5-HT2C receptor in regulating food intake has made its activation a competitive research area for anti-obesity therapies researchgate.net.
Neurotransmitter System Interactions
Beyond direct serotonin receptor modulation, this compound's interactions within broader neurotransmitter systems are relevant to its potential pharmacological effects.
Trimonoamine Modulating System (TMMS) Perspective
This compound has been discussed in the context of the trimonoamine modulating system (TMMS), which comprises the dopaminergic, serotonergic, and noradrenergic nuclei google.comgoogle.comgoogleapis.com. The TMMS modulates the activity of basic neuronal circuitries by influencing fast excitatory and inhibitory synaptic transmission google.com. Dysfunction of the TMMS is associated with neurobehavioral disorders google.comgoogle.comgoogleapis.com. Some research involving isoindole derivatives, a class that includes this compound, focuses on their potential use in treating neurobehavioral disorders by providing relatively equal inhibitory effects on serotonin, dopamine, and norepinephrine (B1679862) transporters, aiming for simultaneous differential modulation of the three monoamines of the TMMS google.comgoogle.comgoogleapis.com.
Effects on Serotonin Reuptake
The effect of this compound on serotonin reuptake is another aspect of its interaction with the serotonergic system. Serotonin reuptake inhibitors (SRIs) increase the extracellular levels of serotonin by blocking its reabsorption into the presynaptic neuron cochrane.orgnih.gov. While the provided information links this compound to the TMMS and potential transporter modulation google.comgoogle.comgoogleapis.com, explicit detailed data on this compound's specific inhibitory effect on the serotonin transporter (SERT) was not clearly delineated. However, the broader context of isoindole derivatives being explored for their inhibitory effects on monoamine transporters suggests that this is a relevant area of investigation for this compound google.comgoogle.comgoogleapis.com. Other compounds, such as selective serotonin reuptake inhibitors (SSRIs), are well-established for their primary mechanism of inhibiting serotonin reuptake cochrane.orgnih.gov.
Dopaminergic System Considerations
Based on the available research, specific detailed findings regarding this compound's direct interactions with the dopaminergic system are not extensively documented in the provided sources. The dopaminergic system, comprising nuclei such as those in the ventral tegmental area and substantia nigra, plays a crucial role in modulating various brain functions, including emotion, cognition, and motor control. google.comgoogleapis.comfrontiersin.orgnih.gov While this compound is listed among compounds related to the trimonoamine modulating system (which includes dopamine), the precise mechanisms by which this compound might influence dopaminergic neurotransmission, such as reuptake inhibition or receptor binding affinities, are not detailed in the retrieved information. google.comgoogle.com
Noradrenergic System Considerations
Similarly, specific research findings detailing this compound's direct effects on the noradrenergic system are not prominently featured in the provided literature. The noradrenergic system, originating primarily from the locus coeruleus, is involved in regulating arousal, attention, and stress responses. nih.govup.ac.zamdpi.comnih.gov this compound is mentioned in the context of the trimonoamine system alongside norepinephrine. google.comgoogle.com However, comprehensive data on this compound's specific interactions with noradrenergic transporters or receptors, which would elucidate its influence on this system, were not found within the scope of this research.
Broader Pharmacological Spectrum Research
Research into this compound has also explored its potential broader pharmacological effects, particularly its activity as an anxiolytic agent and its historical context as an antidepressant.
Anxiolytic Activity Investigations
Investigations into the pharmacological properties of this compound have indicated potential anxiolytic activity. Studies utilizing a mouse shock-aggression assay have demonstrated the anxiolytic potential associated with the azepinoindole template, of which this compound is an example. researchgate.netresearchgate.net These findings suggest that compounds with this structural motif may exert effects that reduce anxiety-related behaviors in preclinical models.
Antihypertensive Effects in Historical Context
Research into the antihypertensive properties of this compound was conducted during a period when the understanding and treatment of hypertension were evolving. jddtonline.infodiabetesonthenet.comhypertens.org The late 1960s and early 1970s saw ongoing efforts to identify compounds capable of lowering blood pressure, building upon earlier discoveries of agents like reserpine (B192253) and hydralazine. jddtonline.info
While specific detailed research findings and data tables exclusively focused on this compound's historical antihypertensive effects in readily available sources are limited, its identification as a compound possessing such activity places it within the historical context of drug discovery efforts for cardiovascular conditions during that era. wikipedia.org The focus of medicinal chemistry research at the time often involved modifying existing heterocyclic structures to identify new therapeutic agents. theswissbay.ch this compound, being a fused heterocyclic compound containing an indole (B1671886) core and a diazepine (B8756704) ring, aligns with this historical approach to drug synthesis and exploration of diverse structural types for pharmacological activity. theswissbay.chresearchgate.net
The fact that this compound was noted for its antihypertensive effects, even if not ultimately marketed, indicates that preclinical or early clinical investigations likely provided data supporting this claim. wikipedia.org However, comprehensive historical data tables detailing specific blood pressure reductions, study designs, or comparative data with other antihypertensive agents from that period were not prominently found in the search results. The historical context of hypertension research in the 1970s involved studies like the US Veterans Administration Cooperative Study, which contributed to the understanding of the benefits of lowering blood pressure, even though these studies often excluded patients with comorbidities like diabetes initially. diabetesonthenet.com
The development of blood pressure measurement techniques also evolved significantly throughout the 20th century, with the sphygmomanometer becoming a routine tool in clinical practice by the mid-century. jddtonline.infonih.govresearchgate.net This advancement would have facilitated the assessment of potential antihypertensive effects of compounds like this compound during their investigation.
Structure Activity Relationship Sar Studies
Fundamental Principles of Structure-Activity Relationships
The fundamental principles of SAR are based on the premise that the biological activity of a compound is a direct consequence of its molecular structure. solubilityofthings.comoup.com This includes the arrangement of atoms, the types of chemical bonds, and the presence and position of functional groups. solubilityofthings.com These structural features dictate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn govern its interaction with biological targets like receptors or enzymes. oup.com SAR studies involve synthesizing or selecting a series of structurally related compounds and evaluating their biological activity to establish correlations between specific structural elements and observed effects. oncodesign-services.comdrugdesign.org
Quantitative Structure-Activity Relationships (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that uses statistical and mathematical models to derive numerical relationships between chemical structures and their biological activities. solubilityofthings.comwikipedia.orgoup.comacs.orgmdpi.com QSAR models aim to correlate molecular descriptors, which are numerical representations of structural and physicochemical properties, with a quantitative measure of biological activity. wikipedia.orgmdpi.com This allows for the prediction of the activity of new, untested compounds and helps in optimizing the structure of lead compounds. ontosight.aiwikipedia.orgmdpi.comresearchgate.net The QSAR modeling process typically involves selecting a set of compounds, calculating molecular descriptors, and applying statistical methods to build a model that relates the descriptors to biological activity. oup.commdpi.comresearchgate.net Various computational techniques, including machine learning methods, are employed in QSAR analysis. acs.orgresearchgate.net
Positional and Substituent Effects on Biological Activity
The biological activity of azepindole derivatives can be significantly influenced by the position and nature of substituents on the core structure. SAR studies in this class of compounds investigate how modifications at different positions, particularly on the indole (B1671886) and diazepine (B8756704) rings, impact their affinity and efficacy at biological targets, such as serotonin (B10506) receptors.
N- and C-Substitution Effects on Serotonin Receptor Affinity
Studies on azepinoindole and diazepinoindole derivatives have explored the effects of substitutions on nitrogen (N) and carbon (C) atoms on their affinity for serotonin receptors. For azepinoindole templates, modifications at certain nitrogen and carbon positions have been investigated to understand their contribution to binding affinity and selectivity for specific serotonin receptor subtypes, such as 5-HT2C and 5-HT2A receptors. researchgate.net For instance, the azepinoindole template 2,3,4,5-tetrahydro-1H- iiab.mefishersci.ptdiazepino[1,7-a]indole showed excellent affinity for 5-HT2C receptors, and the preparation of N- and C11-substituted analogues was undertaken to explore SAR. researchgate.net
Indole Ring Modifications and Pharmacological Impact
The indole ring is a key structural component of this compound and its derivatives. Modifications to the indole ring system can have a significant impact on the pharmacological profile of these compounds. Research on related indole derivatives has shown that substitutions at various positions on the indole ring can influence binding to different receptors and modulate biological activities. nih.gov For example, studies on 7-azaindole (B17877) derivatives have identified positions 1, 3, and 5 as the most active sites for substitution in the context of anticancer activity, with alkyl, aryl carboxamide, and heterocyclic ring groups being successful types of substitutions. nih.gov While specific detailed findings on indole ring modifications of this compound and their precise pharmacological impact on serotonin receptor binding are not extensively detailed in the provided search results, the general principles from related indole SAR studies suggest that such modifications in this compound derivatives would likely alter their interaction with serotonin receptors and other biological targets.
Conformational Analysis and Ligand-Receptor Fit
Conformational analysis is crucial in understanding the biological activity of flexible molecules like this compound derivatives. Molecules can exist in multiple three-dimensional shapes (conformations), and the specific conformation that binds to a biological target (the bioactive conformation) is key to its activity. nih.gov Ligand-receptor fit describes the precise interaction and spatial arrangement between a ligand and its binding site on a receptor protein. wikipedia.orgresearchgate.net High-affinity binding generally results from favorable interactions and a good fit between the ligand and the receptor binding site. wikipedia.org Conformational analysis, often aided by computational methods like molecular modeling and molecular dynamics simulations, helps predict preferred conformations and how they might interact with receptors. researchgate.netnih.govmsu.ru For this compound derivatives, understanding the preferred conformations of the diazepine ring and how the molecule presents its functional groups to the receptor binding site is essential for elucidating SAR and designing new analogues with improved activity or selectivity. Studies involving homology modeling and molecular dynamics simulations have been used to explore the conformation of receptors and the binding modes of ligands, which is relevant to understanding how this compound derivatives might interact with serotonin receptors. researchgate.net
Comparative SAR with Related Indole and Diazepine Scaffolds
Comparing the SAR of this compound with related indole and diazepine scaffolds provides valuable insights into the structural requirements for activity. This compound is an indole-fused diazepine. researchgate.net
Indole Scaffolds: Indole and its derivatives are known to interact with serotonin receptors, as serotonin itself is an indoleamine. wikipedia.orgwikipedia.org SAR studies on various indole derivatives have highlighted the importance of substituents at different positions for activity at serotonin and other receptors. nih.gov Comparing the SAR of this compound with simpler indole derivatives can reveal the influence of the fused diazepine ring on receptor binding.
Indole-Fused Diazepine and Azepinoindole Scaffolds: this compound is specifically a iiab.mefishersci.ptdiazepino[1,2-a]indole. iiab.me Comparative SAR studies with other indole-fused seven-membered heterocycles, such as iiab.mefishersci.ptdiazepino[1,7-a]indoles or other azepinoindole derivatives, are particularly relevant. researchgate.net For example, a novel 2,3,4,5-tetrahydro-1H- iiab.mefishersci.ptdiazepino[1,7-a]indole template showed high affinity for the 5-HT2C receptor. researchgate.net Comparing the SAR of this compound ([1,2-a] fusion) with this [1,7-a] fused system could highlight the impact of the different ring fusion on receptor interactions. Such comparisons help identify the key pharmacophoric elements within the azepinoindole scaffold that are responsible for binding to specific receptor subtypes. researchgate.net
Comparative SAR studies with related scaffolds are essential for understanding the unique binding characteristics conferred by the this compound structure and for guiding the design of novel compounds with tailored pharmacological properties.
Preclinical Research Methodologies
In Vivo Model Development and Validation
In vivo models, particularly animal models, have historically been indispensable in preclinical research to study the complex biological effects of drug candidates within a living system. cas.orgosf.io These models aim to recapitulate aspects of human physiology or disease states to assess a compound's activity and understand its pharmacokinetics and pharmacodynamics.
Animal Model Paradigms in Azepindole Research
This compound, as an indole-fused diazepine (B8756704), is part of a class of compounds that can act on various targets in drug discovery, including serotonin (B10506) receptors. researchgate.netresearchgate.netresearchgate.net Preclinical research involving this compound has utilized animal models to investigate its potential therapeutic effects. For instance, the anxiolytic potential of the azepinoindole template has been demonstrated through activity observed in a mouse shock-aggression assay. researchgate.netresearchgate.net This indicates the use of behavioral paradigms in rodent models to assess the effects of this compound on anxiety-related behaviors.
Predictive Validity in Preclinical Drug Development
Predictive validity in preclinical models refers to how accurately the response to interventions in the animal model prefigures the response to the same treatments in humans. nih.gov This is a crucial aspect of preclinical drug development, particularly for complex conditions like psychiatric disorders, where translating findings from animal models to human outcomes can be challenging. nih.gov While animal models have long been assumed to predict human responses, recent studies suggest this is not always the case, leading to potential false positives or negatives in identifying drug candidates. cas.orgpharmafeatures.com Assessing predictive validity often involves evaluating how well the animal model's response to known therapeutic agents aligns with human clinical responses. labtag.com
Addressing Limitations of Traditional Animal Models
Despite their widespread use, traditional animal models have several limitations that can impact the translatability of preclinical findings to human studies. osf.iopharmafeatures.comijrpc.comfrontiersin.org These limitations include inherent biological differences between species, such as variations in anatomy, physiology, metabolism, and the presence or expression of specific receptors or signaling pathways. pharmafeatures.comijrpc.comfrontiersin.org Additionally, animal models often oversimplify complex human diseases and may not fully capture the heterogeneity observed in human patient populations. ijrpc.comnih.gov The artificiality of laboratory conditions can also influence experimental outcomes. pharmafeatures.com
In Vitro Assay Development for Receptor Binding and Functional Characterization
In vitro assays are fundamental tools in preclinical research, providing controlled environments to investigate the direct interactions of a compound with specific biological targets, such as receptors. osf.ioveedalifesciences.comwuxibiology.com For this compound, in vitro assays have been developed and utilized for receptor binding and functional characterization.
Research has shown that this compound exhibits excellent affinity for the serotonin 5-HT2C receptor, with a reported binding affinity (Ki) of 4.8 nM. researchgate.netresearchgate.net It also demonstrates modest selectivity over the 5-HT2A receptor, with approximately 4-fold selectivity. researchgate.netresearchgate.net These in vitro binding assays provide valuable information about the potency and selectivity of this compound at specific receptor targets.
Functional characterization assays are used to determine the effect of a compound once it is bound to a receptor, such as whether it acts as an agonist or antagonist. veedalifesciences.comnih.gov These assays can measure various downstream signaling events triggered by receptor activation, including G protein signaling pathways (e.g., measuring G protein recruitment, inositol (B14025) phosphate (B84403) accumulation, or Ca2+ mobilization) and beta-arrestin recruitment. nih.gov While specific functional data for this compound beyond its binding affinity is not detailed in the provided snippets, such in vitro functional assays are essential for a comprehensive understanding of its pharmacological profile at the identified receptor targets.
Based on the search results, the following binding data for this compound at serotonin receptors has been reported:
| Target Receptor | Binding Affinity (Ki) | Selectivity vs 5-HT2A |
| 5-HT2C | 4.8 nM | - |
| 5-HT2A | Approximately 4-fold lower affinity than 5-HT2C |
Advanced Preclinical Methodologies
Advanced preclinical methodologies are continuously being developed to improve the predictivity and efficiency of drug discovery. These approaches aim to better mimic human physiology and disease complexity.
New Approach Methodologies (NAMs) in Regulatory Science
New Approach Methodologies (NAMs) represent a shift in toxicology and safety assessment, aiming to reduce reliance on traditional animal testing by utilizing human-relevant in vitro assays, advanced physiological models like organoids and microphysiological systems, and in silico tools such as computational modeling axionbiosystems.comnih.gov. Regulatory bodies, including the FDA, are increasingly incorporating NAMs into their frameworks to modernize preclinical safety studies and accelerate drug development axionbiosystems.comemkatech.comfdli.orgaydbiopharma.com. This involves initiatives to validate and integrate these methods for regulatory decision-making gcrsr.netnc3rs.org.uknih.gov.
Based on the conducted literature searches, no specific detailed research findings or data tables pertaining to the preclinical research of this compound utilizing New Approach Methodologies (NAMs) within the context of regulatory science were identified. While this compound's basic chemical properties and historical therapeutic exploration are documented, information regarding its assessment through modern NAMs for regulatory purposes was not found in the search results.
Computational Chemistry and in Silico Approaches
Theoretical Frameworks in Computational Chemistry
Theoretical frameworks in computational chemistry offer powerful tools for investigating molecular systems at various levels of theory and complexity.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods utilize the principles of quantum mechanics to compute properties such as energy, molecular geometry, and electronic distribution. Quantum chemical calculations can be applied to elucidate the electronic and elastic properties of materials arxiv.org. They are considered powerful tools for determining molecular structure and intramolecular dynamics mdpi.com. While highly accurate methods like coupled clusters are computationally expensive for larger molecules, various approaches based on ab initio and density functional theory (DFT) methods have been developed mdpi.com. Quantum chemical calculations have been used in studies investigating the reaction mechanisms of various organic transformations copernicus.orgresearchgate.net. For instance, they have been employed to study the atmospheric oxidation mechanism of indole (B1671886) initiated by OH and Cl radicals copernicus.org. They can also be used to calculate properties like dipole moments, polarizabilities, and hyperpolarizabilities, which are relevant for understanding molecular behavior and interactions rsc.org.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-body system through the use of functionals. DFT applications are prevalent in computational studies of organic molecules and reaction mechanisms. A computational DFT investigation has been conducted on the mechanism of the one-pot synthesis of azepino-indoles catalyzed by [Au(IPr)Cl]/AgOTf. researchgate.net This study aimed to elucidate the mechanism of the final ring-closing event, revealing the counterion-assisted nucleophilic trapping of the carbonyl moiety by an alkenyl-gold species formed in situ. researchgate.net DFT calculations have also been applied to study the reaction mechanism and stereospecificity of enzymes like dihydropyrimidinase, providing insights into the catalytic process at an atomic level. rsc.org Furthermore, DFT studies are utilized to assess the electronic properties of compounds and their potential biological activity, as seen in the evaluation of thiazole-sulfonamide derivatives as Alzheimer's inhibitors. nih.govnih.gov Different DFT functionals can lead to variations in calculated geometric parameters, highlighting the importance of functional selection in obtaining accurate results. mdpi.com
Reaction Mechanism Elucidation using Computational Methods
Computational methods, particularly DFT, are valuable tools for elucidating the mechanisms of chemical reactions involving Azepindole and related azepino-indole structures. A computational DFT investigation has been performed to understand the mechanism of the gold(I)-catalyzed synthesis of azepino[1,2-a]indoles. researchgate.net This study specifically focused on the simultaneous construction of the pyrrolyl and seven-membered rings and the mechanism of the final ring-closing event. researchgate.net Computational studies are widely used to investigate reaction mechanisms in organic chemistry, providing detailed information about transition states and energy barriers. researchgate.netrsc.orgrsc.org For instance, computational studies have investigated the mechanism of cycloaddition reactions and the stereospecificity of enzymatic reactions. researchgate.netrsc.org
Virtual Screening and Molecular Docking Studies
Virtual screening and molecular docking are in silico techniques used to identify potential lead compounds and predict their binding modes to target proteins. These methods are often employed in drug discovery pipelines. This compound has been mentioned in the context of homology modeling and virtual screening for identifying ligands for the 5-HT2C receptor. researchgate.net A homology model derived from a new template can be useful for further virtual screening based lead identification. researchgate.net Molecular docking analysis is a common approach to study the interactions between ligands and receptors. researchgate.net Flexible molecular docking of structurally diverse agonists of the human 5-HT(2C) receptor has been carried out to investigate their general binding modes. researchgate.net Molecular docking studies can indicate the nature of interactions, such as hydrogen bonding, salt bridges, and pi-pi interactions, responsible for the affinity of compounds to their targets. nih.gov These studies are crucial for understanding how molecules bind to proteins and can guide the design of new ligands. nih.govnih.govnih.gov Molecular docking has been used to simulate the binding affinities of synthesized derivatives to enzyme binding sites, supporting experimental findings on their biological activities. nih.govnih.govmdpi.com
Prediction of Molecular Interactions and Target Binding
Predicting molecular interactions and target binding is a critical aspect of computational chemistry in the context of drug discovery and understanding biological processes. Computational approaches aim to predict how a molecule like this compound will interact with biological targets, such as receptors or enzymes. The prediction of molecular interactions is vital for drug discovery. github.com Existing methods often focus on individual prediction tasks, but unified frameworks combining techniques like knowledge graph embedding and multi-task learning are being developed to enhance performance, especially when data is limited. github.com These frameworks aim to capture the contextual interactions of molecular tasks and improve task awareness. github.com Molecular interaction modeling at atomic resolution is essential for understanding how biological systems operate. harvard.edu Learning generalizable, structure-informed representations of interactions across different molecular types provides a foundation for constructing predictive models. harvard.edu Pharmacophore models, which represent the 3D arrangement of chemical features essential for binding, are also used to understand and interpret the chemical requirements for compound binding. advancedsciencenews.com Machine learning methods are increasingly utilizing pharmacophoric descriptors to predict binding affinities and identify binding cavities. advancedsciencenews.com Computational studies can also predict the binding ability of a compound with biomolecules based on its electronic properties, such as the electrophilicity index. researchgate.net
Conformational Analysis and Molecular Modeling
Computational chemistry techniques, including conformational analysis and molecular modeling, play a significant role in studying the three-dimensional structure and behavior of molecules like this compound. Conformational analysis aims to identify the various spatial arrangements (conformers) that a molecule can adopt and their relative energies msu.ru. Molecular modeling uses computational methods to simulate the behavior of molecules and their interactions msu.runih.govresearch-solution.com.
For compounds with flexible ring systems, such as the diazepine (B8756704) ring in this compound, conformational analysis is particularly important to determine the accessible shapes the molecule can take. These shapes can influence how the molecule binds to a target protein, as the binding site often has a specific geometry that favors certain conformers msu.ru.
For instance, in the context of MAO A inhibitors, conformational analysis of flexible side chains of inhibitors is used to predict favorable conformers for binding to the enzyme's active site msu.ru. This involves searching for conformers where functional groups potentially involved in binding are in close proximity msu.ru. Although this compound itself was mentioned as a MAO inhibitor in one context msu.ru, the detailed conformational analysis presented in that source focused more broadly on inhibitor structures and the MAO A active site rather than a specific in-depth analysis of this compound's conformations.
Similarly, molecular modeling studies, including homology modeling, flexible molecular docking, and molecular dynamics (MD) simulations, have been employed for indole-fused diazepines to investigate their binding modes to receptors like the 5-HT2C receptor researchgate.net. These studies implicitly involve evaluating the conformations of the ligand (the azepinoindole structure) as it interacts with the receptor researchgate.net. The flexibility of the indole-fused diazepine core structure is noted as allowing it to fit different targets researchgate.net.
While detailed energy landscapes or specific dihedral angle data for this compound's conformers were not found in the provided search results, the application of these computational techniques to this compound and related structures indicates their importance in understanding the molecule's structural behavior and interactions. The goal is often to identify biologically active conformations that are relevant to its pharmacological properties researchgate.netmsu.ru.
The ability of a molecule to exist in different crystalline forms with varying molecular arrangements and/or conformations, known as polymorphism, is also a relevant consideration in the broader context of solid-state properties, which can be influenced by molecular conformation google.comgoogle.comgoogleapis.com.
Biotransformation Studies Preclinical Focus
Metabolic Stability Investigations in Preclinical Models
Metabolic stability is a key parameter assessed during preclinical development, referring to the susceptibility of a compound to biotransformation. srce.hrnih.gov In vitro metabolic stability studies are commonly conducted using preclinical models such as liver microsomes and hepatocytes isolated from various species, including mice, rats, dogs, monkeys, and pigs, in addition to human models. nih.govnuvisan.comevotec.com
These investigations typically involve incubating the compound with these biological matrices and monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hrnuvisan.com The rate of depletion is used to determine parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). srce.hrnih.govif-pan.krakow.plnuvisan.com A longer half-life and lower intrinsic clearance in these in vitro systems generally indicate higher metabolic stability, suggesting a potentially longer duration of exposure in vivo. srce.hr
Liver microsomes are particularly useful for assessing Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, which are a major class of drug-metabolizing enzymes. nih.govevotec.com Hepatocytes, representing intact liver cells, offer a more complete model as they contain both Phase I and Phase II metabolic enzymes, allowing for a broader assessment of biotransformation pathways. nih.govsrce.hrnuvisan.com
While specific data on Azepindole's metabolic stability in preclinical models were not available in the consulted literature, such studies would typically be performed to understand its rate of metabolism in relevant preclinical species and to provide an initial prediction of its metabolic fate in humans.
General Principles of Species-Specific Biotransformation
A crucial aspect of preclinical biotransformation studies is the consideration of species differences in drug metabolism. It is well-established that the expression levels and catalytic activities of drug-metabolizing enzymes, particularly CYP isoforms, can vary significantly across different species, including commonly used preclinical animals and humans. nih.govnih.gov These variations can lead to differences in the metabolic pathways and rates at which a compound is processed, potentially impacting the relevance of preclinical findings for predicting human pharmacokinetics and potential toxicities. nih.govnih.gov
Studying metabolic stability and identifying metabolites in liver microsomes or hepatocytes from multiple preclinical species allows researchers to assess potential interspecies variability in this compound's metabolism. nuvisan.comevotec.com Comparing the metabolic profiles across species helps in selecting the most appropriate animal models for subsequent in vivo pharmacokinetic and toxicity studies. nih.gov For instance, if a compound is primarily metabolized by a specific CYP enzyme that exhibits significant activity differences between a preclinical species and humans, the chosen preclinical species might not be a good predictor of human metabolism. nih.gov
Understanding these species-specific differences is vital for extrapolating preclinical biotransformation data to humans and for identifying potential human-specific metabolites or metabolic pathways. While detailed species-specific biotransformation data for this compound were not found, the general principles of evaluating metabolic stability and species differences are fundamental to the preclinical assessment of any drug candidate to inform development decisions and predict human outcomes. fda.goveuropa.eu
Future Directions and Research Gaps
Development of Novel Azepindole Derivatives with Enhanced Selectivity
A significant area for future research involves the design and synthesis of novel this compound derivatives with improved selectivity for specific biological targets. While some azepinoindoles have demonstrated affinity for targets like 5-HT2C receptors, achieving high selectivity over related receptors, such as 5-HT2A, remains a challenge for medicinal chemists researchgate.net. The development of N- and C11-substituted analogues, as well as biaryl indoline (B122111) derivatives, has been explored as a strategy to modulate activity and selectivity researchgate.net. Further structural modifications are needed to fine-tune their interactions with target proteins and minimize off-target effects.
Exploration of Undiscovered Molecular Targets
The indole-fused seven-membered heterocycle structure present in this compound is a privileged scaffold in drug discovery, known to interact with a variety of targets researchgate.netrsc.org. Beyond previously identified activities, there is potential to explore undiscovered molecular targets for this compound and its derivatives. The promising anticancer activity observed in some indole-fused oxadiazepines and thiadiazepines, synthesized through multicomponent reactions, suggests the potential for this compound-like structures to exhibit similar effects nih.govresearchgate.netrsc.org. Identifying novel interactions could lead to the development of this compound derivatives for new therapeutic applications.
Integration of Advanced Computational and Experimental Approaches
The complexity of synthesizing indole-fused medium-sized N-heterocycles and understanding their interactions with biological targets necessitates the integration of advanced computational and experimental approaches rsc.org. Computational methods, such as DFT investigations, have been employed to elucidate reaction mechanisms in the synthesis of azepino-indoles researchgate.net. Homology modeling is a computational method used to build three-dimensional structural models of targets like G-protein-coupled receptors (GPCRs), which can help study interactions with ligands like this compound derivatives researchgate.net. The lack of precise 3D structural information for some membrane-bound proteins, such as MAO A and B, highlights the need for continued development and application of computational modeling to understand ligand binding msu.ru. Combining these computational insights with experimental techniques, including advanced synthetic methodologies and biological assays, will be crucial for rational design and discovery.
Methodological Advancements in Preclinical Assessment
Advancements in preclinical assessment methodologies are vital for thoroughly evaluating the potential of this compound derivatives. This includes refining in vitro and ex vivo models to better predict in vivo behavior. For instance, ex vivo permeation evaluations using excised tissue are employed to assess the potential delivery of compounds justia.com. Continued development of robust preclinical evaluation strategies, including those for assessing anticancer activity or other potential therapeutic effects, is necessary to provide a comprehensive understanding of the pharmacological profiles of novel this compound compounds nih.govresearchgate.netrsc.orgarchive.orgwikipedia.org.
Q & A
Q. How can researchers address ethical challenges in clinical trials involving this compound?
- Methodological Answer :
- Informed Consent : Develop plain-language summaries explaining risks/benefits, validated by patient focus groups .
- Data Safety Monitoring Boards (DSMBs) : Independent oversight for adverse event adjudication and interim efficacy analyses .
- Equity Considerations : Ensure diverse enrollment via stratified sampling based on demographics (e.g., age, ethnicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
